molecular formula C7H4ClN3O2 B13121387 6-Chloro-7-nitro-1H-indazole CAS No. 41926-08-3

6-Chloro-7-nitro-1H-indazole

Cat. No.: B13121387
CAS No.: 41926-08-3
M. Wt: 197.58 g/mol
InChI Key: JJILFDHWWZQMCL-UHFFFAOYSA-N
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Description

6-Chloro-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both chloro and nitro substituents on the indazole ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-nitro-1H-indazole typically involves the nitration of 6-chloroindazole. One common method is the reaction of 6-chloroindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of byproducts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-7-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, nitroindazoles are known to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition can modulate various physiological processes, including inflammation and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    6-Nitroindazole: Similar in structure but lacks the chloro substituent.

    7-Nitroindazole: Similar but with the nitro group at a different position.

    6-Chloroindazole: Lacks the nitro group.

Uniqueness

6-Chloro-7-nitro-1H-indazole is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity compared to its analogs .

Properties

CAS No.

41926-08-3

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloro-7-nitro-1H-indazole

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-1-4-3-9-10-6(4)7(5)11(12)13/h1-3H,(H,9,10)

InChI Key

JJILFDHWWZQMCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])Cl

Origin of Product

United States

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